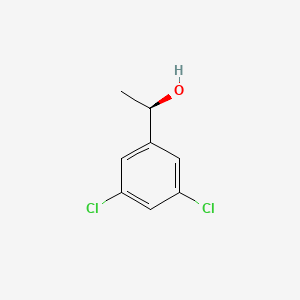

![molecular formula C14H12N2O B2969660 4-[(2-Hydroxybenzyl)amino]benzonitrile CAS No. 622400-17-3](/img/structure/B2969660.png)

4-[(2-Hydroxybenzyl)amino]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(2-Hydroxybenzyl)amino]benzonitrile” is one of the four amine derivative compounds synthesized in a study . It has a molecular formula of C14H12N2O and a molecular weight of 224.26 .

Synthesis Analysis

The compound was synthesized along with other amine derivatives, and its structure was confirmed by FT-IR, 13C NMR, and 1H NMR spectroscopy analyses .Chemical Reactions Analysis

The compound was used in a study as a corrosion inhibitor for mild steel in a 1 M HCl solution . The study found that the inhibition efficiency decreases with a decrease in concentration and the adsorption obeyed the Langmuir isotherm .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

4-[(2-Hydroxybenzyl)amino]benzonitrile and its derivatives are involved in the synthesis and study of organic compounds and materials. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid showcases the use of amino benzoic acid derivatives in creating high-sensitivity Trinder reactive alternatives for phenol determination. This process involves bromination, diazo, and hydrolysis steps, emphasizing the chemical versatility and reactivity of such compounds (Feng Yu-chuan, 2012).

Material Science and Applications

In materials science, this compound derivatives have been utilized in the development of novel materials. The study on the oxidative polycondensation of 4-[(2-Hydroxybenzylidene)amino]benzoic acid highlights its potential in creating polymers with specific thermal stability, conductivity, and bandgap properties. These materials show promise for semiconductor applications, offering a new avenue for the development of electronic devices (I. Kaya & A. Bilici, 2006).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the family of compounds with formulas such as [Fe(η5-C5H5)(CO)(PPh3)(NCR)]+, which includes derivatives of 4-aminobenzonitrile, demonstrates significant cytotoxicity against cancer cells. These compounds, characterized by their nitrile-based ligands, have shown low micromolar IC50 values in breast and colorectal cancer-derived cell lines, indicating their potential as therapeutic agents. The study suggests that the substituent on the nitrile ligand plays a crucial role in biological activity, opening up possibilities for targeted cancer therapies (Adhan Pilon et al., 2020).

Environmental Applications

Research into the microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, provides insights into the environmental fate and potential bioremediation strategies for these compounds. This area of study is crucial for understanding how structurally related benzonitriles, including this compound derivatives, behave in soil and water environments and how they can be effectively removed or neutralized to mitigate their impact (M. Holtze et al., 2008).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-[(2-hydroxyphenyl)methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-11-5-7-13(8-6-11)16-10-12-3-1-2-4-14(12)17/h1-8,16-17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEKDRLYVSLNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2969577.png)

![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

![2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2969582.png)

![1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2969586.png)

![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)

![5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2969591.png)

![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)

![methyl 4-({[4-(4-fluorophenyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2969595.png)

![Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2969600.png)